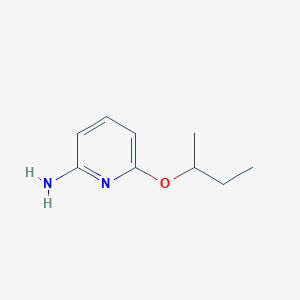

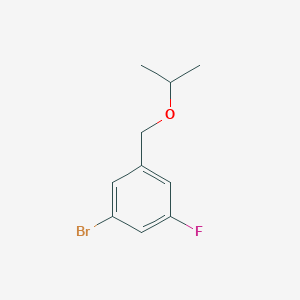

![molecular formula C11H7FN2O B1449290 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile CAS No. 312307-38-3](/img/structure/B1449290.png)

2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile

Vue d'ensemble

Description

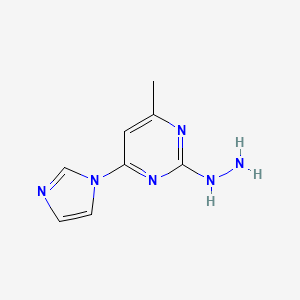

“2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile” is a chemical compound with the molecular formula C11H7FN2O . It is also known by other names such as “2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile” and "2-(2-(2-fluorophenyl)-2-oxoethyl)propanedinitrile" .

Molecular Structure Analysis

The molecular structure of “2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile” consists of a fluorophenyl group attached to a propanedinitrile group via an oxoethyl linker . The compound has a molecular weight of 202.18 g/mol .

Physical And Chemical Properties Analysis

“2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile” has a molecular weight of 202.18 g/mol. It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity. The compound has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds. Its topological polar surface area is 64.6 Ų . It has a density of 1.2±0.1 g/cm³, a boiling point of 399.8±37.0 °C at 760 mmHg, and a flash point of 195.6±26.5 °C .

Applications De Recherche Scientifique

Crystallography

Summary of the Application

The compound “2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile” has been used in the synthesis and crystal structure analysis of a new compound, "2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one" .

Methods of Application or Experimental Procedures

A mixture of 2-hydroxyacetophenone, carbon disulfide, potassium carbonate, and bromoethane was dissolved in DMSO in a 250 mL round-bottom flask and stirred at 35 °C . The reaction was monitored by thin layer chromatography. After the reaction was complete, ice water was poured into the reaction mixture, and the crude product was extracted by ethyl acetate .

Results or Outcomes

The resulting compound, “2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one”, was analyzed using crystallography . The crystal structure was determined to be monoclinic, with a P21/c space group . The unit cell dimensions were a = 9.1987 (2) Å, b = 17.5458 (3) Å, c = 8.5802 (2) Å, and β = 108.193 (3)° . The volume of the unit cell was 1315.60 (5) ų .

Analytical Chemistry

Summary of the Application

“2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile” can be detected using liquid chromatography .

Methods of Application or Experimental Procedures

The detection method involves the use of liquid chromatography with gradient elution . Unfortunately, the specific details of the experimental procedure were not provided in the source.

Results or Outcomes

The method was found to be effective for detecting “2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile” in samples . However, the source did not provide any quantitative data or statistical analyses of the results.

Organic Synthesis

Summary of the Application

“2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile” is used as a starting material in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary greatly depending on the target compound. Typically, “2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile” would be reacted with other reagents under specific conditions to form the desired compound .

Results or Outcomes

The outcomes of these reactions would be the formation of new organic compounds. Unfortunately, the source did not provide any specific examples or quantitative data .

Propriétés

IUPAC Name |

2-[2-(2-fluorophenyl)-2-oxoethyl]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11(15)5-8(6-13)7-14/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUFLZSMHQHSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C#N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701233839 | |

| Record name | 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | |

CAS RN |

312307-38-3 | |

| Record name | 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312307-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312307383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)

![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)